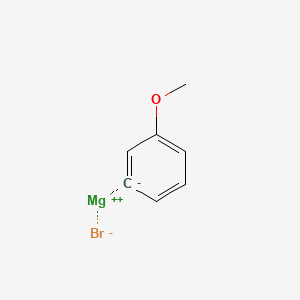
3-Methoxyphenylmagnesium bromide
Vue d'ensemble
Description
3-Methoxyphenylmagnesium bromide (3-MPMB) is an organometallic compound that has been used in a variety of research applications in the laboratory setting. It is a colorless, volatile liquid with a pungent odor and is soluble in both water and organic solvents. 3-MPMB is a versatile reagent that has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the preparation of various organometallic compounds.
Applications De Recherche Scientifique
Chemical Education: Teaching Synthesis Techniques
Lastly, it’s often used in academic settings as a teaching tool for demonstrating synthesis techniques involving Grignard reactions. Its relatively straightforward reactivity provides an excellent example for students learning about organometallic chemistry.
Each of these applications leverages the unique chemical properties of 3-Methoxyphenylmagnesium bromide , showcasing its versatility and importance in scientific research across multiple disciplines. The compound’s ability to participate in Grignard reactions makes it a valuable tool for constructing complex molecular architectures, which is fundamental to advancements in various fields of chemistry and material science .
Mécanisme D'action
Target of Action
3-Methoxyphenylmagnesium bromide is a Grignard reagent . The primary targets of 3-Methoxyphenylmagnesium bromide are electrophilic carbon atoms present in organic compounds such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of 3-Methoxyphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The magnesium atom in 3-Methoxyphenylmagnesium bromide carries a partial positive charge, while the carbon atom carries a partial negative charge, making it a strong nucleophile . This allows the carbon atom to attack the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of 3-Methoxyphenylmagnesium bromide primarily affects the biochemical pathways involving carbonyl-containing compounds . By reacting with these compounds, 3-Methoxyphenylmagnesium bromide can introduce a 3-methoxyphenyl group into the molecule, thereby altering its structure and function .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .
Result of Action
The result of the action of 3-Methoxyphenylmagnesium bromide is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . This can lead to significant changes in the molecular and cellular functions of the resulting compound .
Action Environment
The action of 3-Methoxyphenylmagnesium bromide is highly dependent on the environmental conditions . It is sensitive to moisture and air, and it requires an anhydrous and inert atmosphere for its reactions . The presence of water or other protic solvents can lead to the rapid decomposition of 3-Methoxyphenylmagnesium bromide, reducing its efficacy .
Propriétés
IUPAC Name |
magnesium;methoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36282-40-3 | |
| Record name | 3-Methoxyphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Methoxyphenylmagnesium bromide in the synthesis of Larreantin?
A1: 3-Methoxyphenylmagnesium bromide acts as a nucleophile in the synthesis of Larreantin, a cytotoxic naphthoquinonoid sesquilignan. [] The Grignard reagent attacks the carbonyl group of 4,5-dihydro-2-(5,7-diisopropoxy-1-methoxy-2-naphthyl)-4,4-dimethyloxazole, adding the 3-methoxyphenyl moiety to the molecule. This is a key step in building the complex structure of Larreantin. []
Q2: Can 3-Methoxyphenylmagnesium bromide be used to introduce a labeled carbon atom into a target molecule?
A2: While not directly demonstrated in the provided research, the use of 3-Methoxyphenylmagnesium bromide for introducing a labeled carbon atom is plausible. The synthesis of Sumithion-(phenyl-14C) utilizes a Grignard reaction with 1-bromo-3-methoxybenzene-14C6. [] By analogy, synthesizing 3-Methoxyphenylmagnesium bromide from a 14C-labeled precursor would allow for the incorporation of the labeled carbon into the target molecule during a subsequent reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




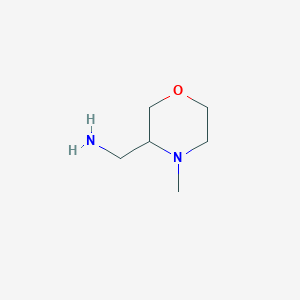

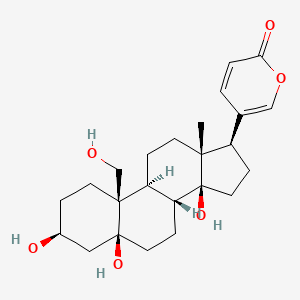
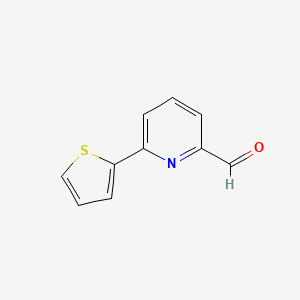


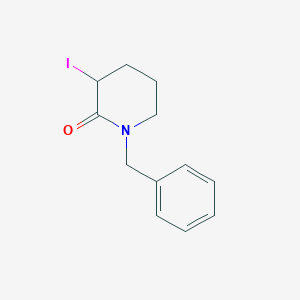
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
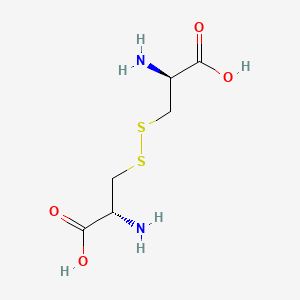
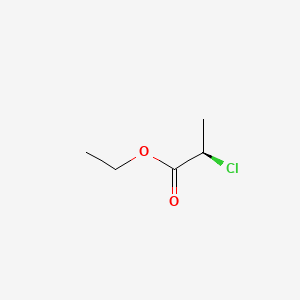

![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)
